molecular formula C12H19N B026611 N-tert-Butyl-3,5-dimethylaniline CAS No. 110993-40-3

N-tert-Butyl-3,5-dimethylaniline

Cat. No. B026611
M. Wt: 177.29 g/mol
InChI Key: HMWHVIXDKZHDEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-tert-Butyl-3,5-dimethylaniline derivatives involves several sophisticated methodologies, highlighting its significance in the development of asymmetric synthesis techniques. For instance, N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, utilizing N-tert-butanesulfinyl aldimines and ketimines prepared from enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This method provides a pathway for synthesizing a wide range of highly enantioenriched amines, indicating the importance of N-tert-Butyl-3,5-dimethylaniline in synthetic chemistry (Ellman, Owens, & Tang, 2002).

Molecular Structure Analysis

Molecular structure analysis of N-tert-Butyl-3,5-dimethylaniline and its derivatives, such as N-tert-butyloxycarbonyl-l-phenylalanine, reveals the absence of intramolecular hydrogen-bonded peptide conformations in the solid state. This analysis provides insights into the molecular interactions and conformations that influence the chemical behavior and reactivity of these compounds (Benedetti et al., 1980).

Chemical Reactions and Properties

N-tert-Butyl-3,5-dimethylaniline undergoes various chemical reactions, demonstrating its reactivity and application in organic synthesis. For example, oxidative Mannich reactions with tert-butyl hydroperoxide as the oxidant and transition metal-catalyzed processes illustrate its role in facilitating complex chemical transformations. These reactions are crucial for the synthesis of iminium ions and Mannich adducts, showcasing the compound's utility in creating valuable chemical intermediates (Ratnikov & Doyle, 2013).

Scientific Research Applications

  • Analysis of Amino Acids : It is used for analyzing amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives (Mackenzie, Tenaschuk, & Fortier, 1987).

  • Investigation of Coordination Properties : The compound is employed in research to investigate coordination properties toward FeIII and their asymmetrically dibridged diiron(III) complexes (Weyhermüller, Wagner, & Chaudhuri, 2011).

  • Thermochemistry Research : It is used in thermochemistry for measuring the molar enthalpies of formation of aliphatic and aromatic amines (Verevkin, 1997).

  • Synthesis of Group 13 Metal Complexes : N-tert-Butyl-3,5-dimethylaniline plays a role in the synthesis of group 13 metal complexes which are monomeric in the solid state due to the bulkiness of the tert-butyl and iso-propyl groups (Egorova et al., 2015).

  • Photocuring Methacrylic Resins : It is also used for photocuring methacrylic resins under visible light irradiation, showing the highest efficiency in systems based on o-quinones with dimethylpyrazole fragment and N,N-dimethylaniline (Shurygina et al., 2020).

  • Boc Protection of Amino Groups : The compound is a reagent for Boc protection of amino groups and preparation of active esters for peptide synthesis (Armstrong, 2001).

  • Studying Mesomerism in Aromatic Compounds : It is used for studying mesomerism in aromatic compounds (Burgers et al., 2010).

  • Chiral Building Block in Dipeptide Synthesis : N-tert-Butyl-3,5-dimethylaniline serves as a chiral building block in dipeptide synthesis with enantiomeric purity of 99.5:0.5 (Studer, Hintermann, & Seebach, 1995).

  • Peptide and Peptidomimic Synthesis : It is useful in peptide and peptidomimic synthesis (Bovy & Rico, 1993).

  • Chiral Selector in Centrifugal Partition Chromatography : The compound is used as a chiral selector in centrifugal partition chromatography for the complete resolution of two pairs of amino-acid derivatives (Oliveros et al., 1994).

Safety And Hazards

“N-tert-Butyl-3,5-Dimethylaniline” is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with plenty of water .

properties

IUPAC Name

N-tert-butyl-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9-6-10(2)8-11(7-9)13-12(3,4)5/h6-8,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWHVIXDKZHDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412643
Record name N-tert-Butyl-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butyl-3,5-dimethylaniline

CAS RN

110993-40-3
Record name N-tert-Butyl-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-3,5-dimethylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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